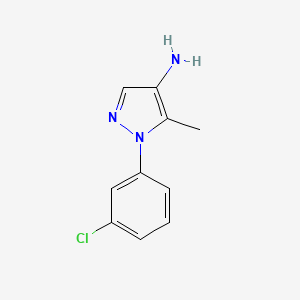

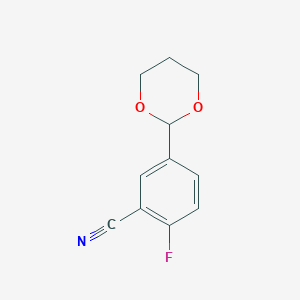

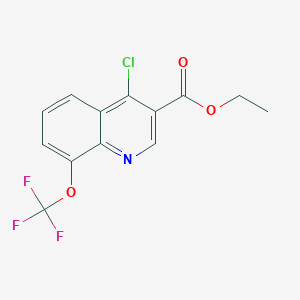

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Vue d'ensemble

Description

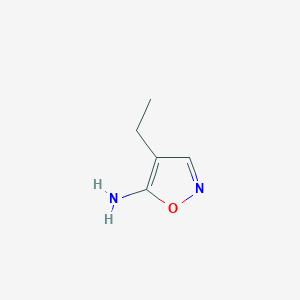

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile, also known as 5-F-DBN, is a fluorinated dioxane derivative that has been used in a variety of scientific research applications. The compound has been used in the synthesis of various biologically active compounds, as well as in the study of biochemical and physiological effects.

Applications De Recherche Scientifique

- Field : Biomedical Engineering

- Application : These nanomaterials show enhanced fluorescence efficiency and superior photostability, offering unique advantages in biological applications .

- Method : The fabrication methods of AIEgen-based nanomaterials involve the use of luminogens with the feature of aggregation-induced emission (AIEgen) for fluorescent nanomaterial preparation .

- Results : These nanomaterials have been used in in vitro/in vivo imaging, cell tracing, photodynamic therapy, and drug delivery .

- Field : Organic Chemistry

- Application : A method is developed for in situ generation of 1,3-dioxan-5-one derivatives. These compounds are simple precursors for accessing carbohydrate structures .

- Method : Three different derivatives were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst .

- Results : In the same pot, derivatives were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones within short time periods .

- Field : Pharmacology

- Application : The study found cytotoxic activity against cell line SH-SY5Y for esters of 5-ethyl-5-hydroxymethyl-1,3-dioxane .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The IC50 of (5-ethyl-1, 3-dioxan-5-yl)methyl 2-methylacrylate was 16.35 ± 1.43 μM, and bis(5-ethyl-1,3-dioxan-5-yl)methyl maleate had an IC50 of 39.38 ± 1 μM .

AIEgen-Based Fluorescent Nanomaterials

In Situ Synthesis of 1,3-Dioxan-5-One Derivatives

Cytotoxic Activity of Heterocyclic Compounds

- Synthesis of Dioxanones and Their Claisen-Schmidt Reactions

- Field : Organic Chemistry

- Application : A method is developed for in situ generation of 1,3-dioxan-5-one derivatives. These compounds are simple precursors for accessing carbohydrate structures .

- Method : Derivatives of 2 were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer 1 in the presence of acetic acid as the catalyst . In the same pot, derivatives of 2 were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones .

- Results : The synthesis resulted in high yields of the respective bischalcones within short time periods .

- Synthesis of Dioxanones and Their Claisen-Schmidt Reactions

- Field : Organic Chemistry

- Application : A method is developed for in situ generation of 1,3-dioxan-5-one derivatives. These compounds are simple precursors for accessing carbohydrate structures and previously had to be produced via stepwise procedures using excessive amounts of reagents .

- Method : Derivatives of 2 were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer 1 in the presence of acetic acid as the catalyst . In the same pot, derivatives of 2 were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones .

- Results : The synthesis resulted in high yields of the respective bischalcones within short time periods .

Propriétés

IUPAC Name |

5-(1,3-dioxan-2-yl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-10-3-2-8(6-9(10)7-13)11-14-4-1-5-15-11/h2-3,6,11H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWHWJOQQXLUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC(=C(C=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde](/img/structure/B1453701.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)

![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)

![4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1453710.png)

![[2-(2,4-Dichlorophenyl)phenyl]methanamine](/img/structure/B1453715.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1453717.png)